5-(1H-indol-1-yl)pentanenitrile
Description
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Properties
CAS No. |
143217-51-0 |
|---|---|
Molecular Formula |
C₁₁H₁₆O₅ |
Synonyms |
5-(1H-indol-1-yl)pentanenitrile |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Stability & Degradation Kinetics of Indole-N-Alkylated Nitrile Derivatives
Executive Summary
Indole-N-alkylated nitrile derivatives represent a critical scaffold in medicinal chemistry, serving as key intermediates for tryptamine analogs, melatonin receptor agonists, and kinase inhibitors. While the indole core offers a privileged structure for binding affinity, the introduction of an N-alkyl nitrile side chain introduces specific thermodynamic vulnerabilities.
This guide analyzes the stability profile of these derivatives, distinguishing between the thermodynamic stability of the N-C bond (regioselectivity and reversibility) and the chemical stability of the nitrile functionality (hydrolysis kinetics). We provide a self-validating analytical workflow to assess these parameters during lead optimization.
Molecular Architecture & Thermodynamic Vulnerabilities
The thermodynamic stability of Indole-N-alkylated nitriles is governed by the interplay between the aromatic indole system and the electron-withdrawing nitrile group.
The Indole-Nitrogen Bond (N1-C )
The bond connecting the indole nitrogen (N1) to the alkyl chain is the structural anchor. Its stability depends heavily on the synthesis method and the length of the alkyl linker.
-
Type A: N-Cyanomethyl (
): Formed via displacement (e.g., using chloroacetonitrile). The bond is thermodynamically robust (BDE 70-75 kcal/mol). However, the methylene protons are highly acidic due to the adjacent electron-withdrawing nitrile and the indole nitrogen, making this position susceptible to deprotonation and subsequent electrophilic attack or oxidative degradation. -
Type B: N-Cyanoethyl (
): Often formed via Michael Addition to acrylonitrile. This system introduces a critical thermodynamic vulnerability: the Retro-Michael reaction . Under thermal stress or strong basic conditions, the equilibrium can shift back to the starting indole and acrylonitrile, driven by entropy and the restoration of the specific solvation shell of the free indole.
The Nitrile Group (Metastability)
Thermodynamically, the nitrile group (
-
Enthalpy of Hydrolysis: The conversion of
is highly exothermic ( kcal/mol). -
Kinetic Barrier: despite the thermodynamic drive, the reaction is kinetically slow at neutral pH due to the high activation energy required to attack the sterically linear cyano group. However, the indole ring can act as an intramolecular catalyst or electron donor in oxidative conditions, altering this barrier.
Data Summary: Estimated Bond Dissociation Energies (BDE)
| Bond Type | Approx.[1][2][3][4] BDE (kcal/mol) | Stability Implication |
| Indole N-C(alkyl) | 70 - 82 | Generally stable; rupture requires high thermal stress or radical initiators. |
| C-CN (Alkyl-Nitrile) | 115 - 120 | Very strong bond; rarely the point of failure. |
| C | 210+ | Extremely stable against homolysis; failure mode is heterolytic hydrolysis. |
| Indole C2-H | ~110 | Susceptible to oxidative radical attack (forming oxindole). |
Synthetic Pathways & Stability Implications
The method of synthesis imprints "memory" into the molecule in the form of trace impurities that catalyze degradation.
Thermodynamic vs. Kinetic Control in Synthesis
Alkylation of the indole anion (indolyl metal salt) is an ambident nucleophile problem.
-
Kinetic Product: C3-alkylation (favored by
/Zn salts, tight ion pairs). -
Thermodynamic Product: N-alkylation (favored by
salts, polar aprotic solvents like DMF/DMSO).
Critical Insight: If your N-alkylated nitrile contains trace C3-alkylated isomers, these impurities often degrade faster (via indolenine oxidation), generating peroxides that auto-catalyze the degradation of the main N-alkylated compound. Purification to >99.5% is a stability requirement, not just a purity requirement.
The Retro-Michael Risk (Type B Scaffolds)
For N-cyanoethyl derivatives synthesized via Michael addition:
Degradation Pathways (Visualization)
The following diagram maps the competing degradation pathways for an N-alkylated indole nitrile.
Figure 1: Competing degradation pathways. Hydrolysis is the dominant solution-phase risk, while Retro-Michael is a specific risk for ethyl-linked derivatives under thermal stress.
Analytical Assessment Protocols
To validate thermodynamic stability, we employ a "Stress-to-Failure" approach.
Protocol A: Thermal Stability (Solid State)
Objective: Determine the onset of Retro-Michael dissociation or crystal lattice collapse.
-
Instrument: TGA/DSC (Simultaneous Thermal Analyzer).
-
Sample: 5-10 mg, dried to constant weight.
-
Purge Gas: Nitrogen (50 mL/min) to prevent oxidative masking.
-
Ramp: 10°C/min from 25°C to 400°C.
-
Analysis Criteria:
-
Melting Point: Sharp endotherm (onset).
-
Volatile Loss: Stepwise mass loss prior to decomposition indicates solvates or Retro-Michael (loss of acrylonitrile).
-
Decomposition: Exothermic onset.
-
Protocol B: Chemical Stability (Forced Degradation)
Objective: Calculate hydrolysis rate constants (
Experimental Setup: Prepare a 1 mg/mL stock solution of the derivative in Acetonitrile.
| Stress Condition | Reagent | Temp/Time | Target Endpoint |
| Acid Hydrolysis | 0.1 N HCl | 60°C / 24h | Conversion to Amide/Acid |
| Base Hydrolysis | 0.1 N NaOH | 25°C / 4h | Rapid conversion to Acid |
| Oxidation | 3% | 25°C / 2h | C2-Oxidation (Oxindole) |
| Thermal (Soln) | Water/ACN (1:1) | 80°C / 48h | Retro-Michael check |
HPLC Method (Self-Validating):
-
Column: C18 Reverse Phase (high carbon load to retain polar hydrolysates).
-
Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).
-
Detection: UV at 280 nm (Indole characteristic) and 220 nm (Nitrile/Amide).
-
Internal Standard: Use a non-ionizable aryl compound (e.g., Benzophenone) to correct for injection variability.
Analytical Decision Tree
Figure 2: Analytical workflow for stability classification.
Case Study & Applications
Case Study: Vilazodone Intermediates
Vilazodone (a serotonin modulator) utilizes an indole-piperazine scaffold. During the development of similar N-alkylated indole drugs, researchers often encounter the "Nitrile-Amide-Acid" drift.
-
Observation: An N-(4-cyanobutyl)indole derivative showed 2% degradation after 3 months at 40°C/75% RH.
-
Root Cause: The degradation product was identified via LC-MS as the corresponding amide. The mechanism was autocatalytic hydrolysis . The indole ring is electron-rich; if the alkyl chain allows folding, the indole
-system can stabilize the protonated nitrile intermediate, accelerating hydrolysis compared to a simple aliphatic nitrile. -
Correction: The formulation was adjusted to maintain pH < 6.0, as base-catalyzed hydrolysis was found to be orders of magnitude faster than acid-catalyzed hydrolysis for this specific scaffold.
Mechanistic Note on Regioselectivity
While N-alkylation is thermodynamically preferred over C3-alkylation due to the preservation of aromaticity in the benzene ring of the indole, C3-acylation is often kinetic. However, for alkyl nitriles, if the reaction temperature is too high during synthesis (
References
-
Bartoli, G., et al. (2003). "The Michael addition of indoles to
-unsaturated ketones catalyzed by -NaI combination supported on silica gel."[5][6] Journal of Organic Chemistry. -
Maji, M., et al. (2022).[7] "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols." Journal of Organic Chemistry.
-
NASA Technical Reports. "Kinetics and Mechanism of the Reaction of Hydroxyl Radicals with Acetonitrile." NASA Technical Reports Server.
-
BenchChem Technical Support. "Selective N-Alkylation of Indoles: Troubleshooting & Optimization." BenchChem Technical Guides.
-
Luo, Y., & Zhang, L. (2010). "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships." NIH / PMC.
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- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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The Reactivity of 5-(1H-indol-1-yl)pentanenitrile: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its unique electronic properties and reactivity have made it a privileged scaffold in drug discovery. When functionalized with a pentanenitrile side chain at the N-1 position, as in 5-(1H-indol-1-yl)pentanenitrile, a bifunctional molecule is created, presenting a fascinating landscape of chemical reactivity. This guide provides an in-depth exploration of the expected reactivity of this compound, drawing upon the well-established chemistry of the indole ring and the nitrile group. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide, grounded in fundamental organic chemistry principles, offers a predictive framework for its synthetic manipulation and potential applications.
Proposed Synthetic Routes
The synthesis of 5-(1H-indol-1-yl)pentanenitrile can be readily envisioned through the N-alkylation of indole. This common and generally high-yielding reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on a suitable five-carbon electrophile bearing a nitrile functionality.
Experimental Protocol: N-Alkylation of Indole
-
Deprotonation: To a solution of indole in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0 °C. The evolution of hydrogen gas (with NaH) or the formation of a salt indicates the formation of the indolide anion.
-
Alkylation: To the resulting solution of the indolide anion, add 5-bromopentanenitrile or a similar 5-halopentanenitrile dropwise at room temperature.
-
Work-up: The reaction is typically stirred for several hours at room temperature or with gentle heating. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield 5-(1H-indol-1-yl)pentanenitrile.
Caption: Proposed synthesis of 5-(1H-indol-1-yl)pentanenitrile via N-alkylation.
Reactivity of the Indole Nucleus
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution, primarily at the C3 position.[4] The N-1 alkyl substituent in 5-(1H-indol-1-yl)pentanenitrile is not expected to significantly alter this inherent reactivity profile.
Electrophilic Substitution Reactions
-
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like carbon tetrachloride will readily introduce a halogen at the C3 position.
-
Nitration: Mild nitrating agents, such as ethyl nitrate in the presence of a base, are required to achieve nitration at C3, as strong acids can cause polymerization of the indole.[5]
-
Sulfonation: Treatment with a pyridine-sulfur trioxide complex can lead to the formation of the corresponding 3-sulfonic acid derivative.[5]
-
Friedel-Crafts Acylation: Acylation at the C3 position can be achieved using acyl chlorides or anhydrides in the presence of a mild Lewis acid catalyst.
-
Mannich Reaction: The Mannich reaction with formaldehyde and a secondary amine, such as dimethylamine, will introduce an aminomethyl group at the C3 position.[5][6]
Caption: Common electrophilic substitution reactions at the C3 position of the indole ring.
Oxidation and Reduction of the Indole Ring
The indole nucleus can undergo both oxidation and reduction, although the conditions need to be carefully selected to avoid unwanted side reactions.
-
Oxidation: Due to its electron-rich nature, the indole ring is susceptible to oxidation.[7] Strong oxidizing agents can lead to cleavage of the pyrrole ring. Selective oxidation to form oxindoles can be achieved with reagents like N-bromosuccinimide in an aqueous medium.[7]
-
Reduction: The heterocyclic ring of indole can be selectively reduced to an indoline using reagents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid.[4] Conversely, reduction of the benzene ring can be achieved using lithium in liquid ammonia.[4]
Reactivity of the Pentanenitrile Side Chain
The nitrile group is a versatile functional group that can undergo a variety of transformations.
Hydrolysis
The nitrile group can be hydrolyzed to a carboxylic acid, 5-(1H-indol-1-yl)pentanoic acid, under either acidic or basic conditions. This transformation is a common step in the synthesis of more complex molecules.[8]
Reduction
The nitrile group can be reduced to a primary amine, 5-(1H-indol-1-yl)pentan-1-amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Addition of Organometallic Reagents
Grignard reagents and organolithium reagents can add to the nitrile group to form, after hydrolysis of the intermediate imine, ketones. For example, the addition of methylmagnesium bromide would yield 6-(1H-indol-1-yl)hexan-2-one.
Caption: Key reactions of the pentanenitrile side chain.
Potential for Intramolecular Reactions: Cyclization Pathways
A particularly interesting aspect of the reactivity of 5-(1H-indol-1-yl)pentanenitrile is the potential for intramolecular cyclization reactions, leading to the formation of novel polycyclic systems. The proximity of the reactive nitrile group to the electron-rich indole ring opens up several possibilities.
Acid-Catalyzed Cyclization
Under strong acid conditions, the nitrile group can be protonated, forming a highly electrophilic nitrilium ion. This electrophile could then be attacked by the electron-rich C3 position of the indole ring in an intramolecular electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting imine would lead to a tetracyclic ketone. This type of reaction is analogous to a Friedel-Crafts acylation.
Reductive Cyclization
If the nitrile group is first reduced to the primary amine, the resulting 5-(1H-indol-1-yl)pentan-1-amine could undergo an intramolecular Pictet-Spengler-type reaction. This would involve the reaction of the amine with an aldehyde or ketone, followed by cyclization onto the C2 position of the indole ring, ultimately forming a new six-membered ring fused to the indole core.
Caption: Hypothetical intramolecular cyclization pathways.
Applications in Drug Development
The diverse reactivity of 5-(1H-indol-1-yl)pentanenitrile makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. The indole scaffold is a well-known pharmacophore, and modifications at both the indole ring and the pentanenitrile side chain can be used to generate libraries of compounds for screening against various biological targets.
Quantitative Data Summary
| Reaction Type | Reagents | Expected Product |
| N-Alkylation | Indole, NaH, 5-bromopentanenitrile | 5-(1H-indol-1-yl)pentanenitrile |
| C3-Halogenation | NBS or NCS | 3-Halo-5-(1H-indol-1-yl)pentanenitrile |
| Nitrile Hydrolysis | H3O+ or NaOH, H2O | 5-(1H-indol-1-yl)pentanoic acid |
| Nitrile Reduction | LiAlH4 or H2/Catalyst | 5-(1H-indol-1-yl)pentan-1-amine |
| Intramolecular Cyclization | Strong Acid (e.g., PPA) | Tetracyclic ketone |
Conclusion
5-(1H-indol-1-yl)pentanenitrile is a molecule poised for a rich and varied chemistry. By understanding the independent and potentially synergistic reactivity of the indole nucleus and the pentanenitrile side chain, researchers can unlock a vast chemical space for the synthesis of novel heterocyclic systems. The potential for intramolecular cyclizations is particularly noteworthy, offering pathways to complex molecular architectures that could be of significant interest in the field of drug discovery and development. This guide serves as a foundational resource for scientists embarking on the exploration of this versatile building block.
References
- Vertex AI Search. Synthesis and Chemistry of Indole.
- MDPI. 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one.
- RWTH Publications. Synthesis of Polycyclic Indolines by Utilizing a Reduction/Cyclization Cascade Reaction.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole.
- MDPI. Synthesis of Medicinally Important Indole Derivatives: A Review.
- Wikipedia. Indole.
- PubMed. 5-fluoropyrimidin-4-yl)-1 H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease.
- EurekAlert!. Breakthrough in indole chemistry could accelerate drug development.
- MDPI. Intramolecular Cyclization.
- SCIRP. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection.
- Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- RSC Publishing. I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon.
- Organic Chemistry Portal. Synthesis of indoles.
- MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- PMC. Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes.
- Unknown. Preparation and Properties of INDOLE.
- Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles.
- PMC. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells.
- DOI. Chemoselective N1 or C3 Cyclization Reaction of Indoles with Tetrasubstituted Olefins: Diastereoselective Synthesis of Pyrroloindoles or Cyclopenta[b]indoles Tethered with Seven-Membered Rings | The Journal of Organic Chemistry.
- Unknown. Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines.
- Benchchem. Application Notes and Protocols: 2-(5-nitro-1H-indol-3-yl)acetonitrile as a Versatile Synthetic Intermediate for Anticancer Drug.
- PMC. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.
- MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
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Potential applications of 5-(1H-indol-1-yl)pentanenitrile in medicinal chemistry
Topic: Potential Applications of 5-(1H-indol-1-yl)pentanenitrile in Medicinal Chemistry Document Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
5-(1H-indol-1-yl)pentanenitrile (CAS: 143217-51-0) represents a specialized N-alkylated indole scaffold characterized by a five-carbon aliphatic chain terminated by a nitrile group. In medicinal chemistry, this molecule serves two distinct but critical roles: as a metabolically robust pharmacophore in G-Protein Coupled Receptor (GPCR) ligand design, and as a versatile synthetic intermediate ("masked linker") for accessing complex indole-amine architectures.
This guide analyzes the physicochemical advantages of the cyanobutyl tail, details its application in modulating receptor affinity (specifically within the endocannabinoid and serotonergic systems), and provides validated protocols for its synthesis and derivatization.
Physicochemical Profile & Structural Logic
The utility of 5-(1H-indol-1-yl)pentanenitrile stems from the specific properties of the nitrile-terminated alkyl chain attached to the indole nitrogen (N1).
| Property | Value / Characteristic | Medicinal Chemistry Implication |
| Molecular Formula | C₁₃H₁₄N₂ | Compact, low molecular weight fragment (MW ~198.26). |
| LogP (Predicted) | ~2.8 - 3.2 | Lipophilic enough for CNS penetration but more polar than a pure pentyl chain (LogP ~4.5). |
| H-Bond Acceptors | 1 (Nitrile) | The nitrile nitrogen acts as a weak H-bond acceptor, potentially anchoring the tail in receptor pockets. |
| Metabolic Stability | High | The terminal nitrile blocks |
| Steric Profile | Linear | The linear -(CH₂)₄-CN chain mimics the length of a pentyl group but with altered electronics. |
The "Nitrile Effect" in Ligand Design
In drug design, replacing a terminal methyl group with a nitrile (–CN) is a strategic bioisosteric replacement.
-
Metabolic Blocking: Alkyl chains are prone to rapid oxidation by CYP450 enzymes at the terminal (
) or penultimate ( -1) carbons. The nitrile group is electron-withdrawing and sterically compact, effectively blocking this metabolic soft spot while maintaining the chain's length and steric occupancy. -
Dipole Interaction: Unlike a hydrophobic methyl group, the nitrile introduces a strong dipole (3.9 D), allowing for specific electrostatic interactions with polar residues (e.g., Ser, Thr, His) deep within hydrophobic binding pockets.
Core Applications in Medicinal Chemistry
GPCR Ligand Optimization (Cannabinoid & Serotonin Receptors)
The most extensively documented application of the 5-(1H-indol-1-yl)pentanenitrile motif is in the exploration of the Endocannabinoid System (ECS) , specifically as a probe for CB1 and CB2 receptors.
-
Mechanism: The CB1 receptor possesses a hydrophobic "tail pocket" that typically accommodates the pentyl side chain of ligands like
-THC or synthetic indoles (e.g., JWH-018). -
Application: Researchers utilize the 5-cyanobutyl tail (derived from 5-(1H-indol-1-yl)pentanenitrile) to probe the depth and polarity of this pocket. The resulting compounds (e.g., AM-2232 analogs) often exhibit:
-
Increased Potency: Due to favorable van der Waals interactions and potential H-bonding at the pocket's terminus.
-
Prolonged Half-life: Resistance to oxidative metabolism compared to the parent pentyl analogs.
-
Scientific Note: While derivatives of this scaffold have appeared in forensic contexts as "synthetic cannabinoids," their primary scientific value lies in mapping receptor topology and developing metabolically stable therapeutic candidates for pain and neurodegeneration.
Synthetic Intermediate: The "Masked Linker" Strategy
For synthetic chemists, 5-(1H-indol-1-yl)pentanenitrile is a high-value building block. The nitrile group serves as a "masked" functionality that remains inert during N-alkylation and subsequent ring functionalization (e.g., Friedel-Crafts acylation at C3), only to be activated later.
Synthetic Divergence Pathways:
-
Reduction to Primary Amines:
-
Target: Synthesis of homotryptamine analogs or linker-diamine scaffolds.
-
Reagent: LiAlH₄ or Raney Nickel/H₂.
-
Product: 5-(1H-indol-1-yl)pentan-1-amine.
-
-
Tetrazole Formation:
-
Target: Bioisosteres of carboxylic acids (improved bioavailability).
-
Reagent: Sodium azide (NaN₃) + Zinc bromide (ZnBr₂).
-
Product: 1-(4-(1H-tetrazol-5-yl)butyl)-1H-indole.
-
-
Hydrolysis to Carboxylic Acids:
-
Target: Precursors for esters or amides.
-
Reagent: HCl/H₂O or NaOH/H₂O.
-
Product: 5-(1H-indol-1-yl)pentanoic acid.
-
Visualizing the Workflow
The following diagram illustrates the central role of 5-(1H-indol-1-yl)pentanenitrile in divergent synthesis and its pharmacological logic.
Caption: Divergent synthesis pathways from the 5-(1H-indol-1-yl)pentanenitrile core, highlighting its utility in generating diverse chemical libraries and pharmacological probes.
Validated Experimental Protocols
Protocol A: Synthesis of 5-(1H-indol-1-yl)pentanenitrile
This protocol ensures high regioselectivity for N1-alkylation over C3-alkylation.
Reagents:
-
Indole (1.0 eq)[1]
-
5-Bromovaleronitrile (1.2 eq)
-
Sodium Hydride (NaH, 60% in oil) (1.5 eq)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve Indole (10 mmol) in anhydrous DMF (20 mL). Cool to 0°C.
-
Deprotonation: Carefully add NaH (15 mmol) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/reddish.
-
Alkylation: Add 5-Bromovaleronitrile (12 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product typically runs higher than the starting indole.
-
Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).
-
Yield Expectation: 85–95%.
-
Appearance: Colorless to pale yellow oil.
-
Protocol B: Reduction to 5-(1H-indol-1-yl)pentan-1-amine
Used when the nitrile is a precursor to an amine linker.
Reagents:
-
5-(1H-indol-1-yl)pentanenitrile (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Suspend LiAlH₄ (20 mmol) in anhydrous THF (30 mL) under Argon at 0°C.
-
Addition: Dissolve the nitrile (10 mmol) in THF (10 mL) and add dropwise to the hydride suspension.
-
Reflux: Warm to room temperature, then heat to reflux (66°C) for 3 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add: water (0.76 mL), then 15% NaOH (0.76 mL), then water (2.3 mL). Stir until a white granular precipitate forms.
-
Isolation: Filter through a celite pad. Concentrate the filtrate to obtain the crude amine.
-
Storage: Store as the HCl salt (precipitate from diethyl ether with HCl/dioxane) to prevent oxidation.
References
-
Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Receptor Agonists: Design, Synthesis, and Structure-Activity Relationships." ACS Chemical Neuroscience, 6(9), 1546-1559. Link
-
Yeter, O. (2017). "Identification of the Synthetic Cannabinoid 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (CUMYL-4CN-BINACA)..." Journal of Analytical Toxicology, 41(9), 720-728. Link
-
PubChem Compound Summary. (2025). "5-(1H-Indol-1-yl)pentanenitrile." National Center for Biotechnology Information. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Context: Nitrile as a masked amine/acid). Wiley-Interscience. Link
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Difference between 5-(1H-indol-1-yl)pentanenitrile and 5-bromo-1-pentyl-1H-indole
The following technical guide provides an in-depth comparative analysis of 5-(1H-indol-1-yl)pentanenitrile and 5-bromo-1-pentyl-1H-indole .
Subject: 5-(1H-indol-1-yl)pentanenitrile vs. 5-bromo-1-pentyl-1H-indole
Executive Summary: The Divergence of Function
In the landscape of indole-based drug discovery, these two molecules represent a fundamental dichotomy in structural activity relationships (SAR): Side-Chain Functionalization versus Core-Ring Functionalization .
-
Molecule A: 5-(1H-indol-1-yl)pentanenitrile acts as a "Masked Linker." It is primarily a synthetic intermediate. The nitrile group serves as a dipole-stabilized precursor to primary amines (via reduction) or carboxylic acids (via hydrolysis), often used to fine-tune the hydrophilic/lipophilic balance (HLB) of the N1-tail in synthetic cannabinoids and serotonergic ligands.
-
Molecule B: 5-bromo-1-pentyl-1H-indole acts as a "Diversifiable Scaffold." It is a building block designed for core modification. The 5-bromo position is a "privileged handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of biaryl libraries while maintaining a fixed lipophilic pentyl anchor.
Physicochemical & Structural Analysis
The following table contrasts the core properties of the two compounds. Note the distinct shift in polarity and reactive potential.
| Feature | 5-(1H-indol-1-yl)pentanenitrile | 5-bromo-1-pentyl-1H-indole |
| Primary Role | Tail Precursor (Side-chain reactive) | Core Scaffold (Ring reactive) |
| Molecular Formula | C₁₃H₁₄N₂ | C₁₃H₁₆BrN |
| Molecular Weight | 210.28 g/mol | 266.18 g/mol |
| Key Functional Group | Nitrile (-C≡N) at chain terminus | Bromine (-Br) at C5 position |
| Electronic State | Electron-deficient tail (Dipole) | Electron-deficient ring (Inductive) |
| Lipophilicity (Est. cLogP) | ~2.8 (Moderate) | ~5.1 (High) |
| Solubility Profile | Soluble in polar aprotic (DMSO, DMF), alcohols | Soluble in non-polar (Hexane, Toluene), DCM |
| 1H NMR Marker | Triplet ~2.3 ppm (-CH ₂-CN) | Triplet ~0.88 ppm (Terminal -CH ₃) |
| Reactivity Class | Nucleophilic attack (at CN carbon) | Oxidative Addition (at C-Br bond) |
Synthetic Pathways (The "How")
Synthesis of 5-(1H-indol-1-yl)pentanenitrile
Objective: Selective N-alkylation without C3-alkylation byproducts.
-
Reagents: Indole, 5-bromovaleronitrile, Sodium Hydride (NaH).
-
Solvent: DMF (Anhydrous).
-
Mechanism: SN2 Substitution.
Protocol:
-
Deprotonation: Charge a flame-dried flask with Indole (1.0 eq) and anhydrous DMF. Cool to 0°C. Add NaH (1.2 eq, 60% dispersion in oil) portion-wise. Stir for 30 mins to ensure complete formation of the indolyl anion. Note: Hydrogen gas evolution must cease.
-
Alkylation: Add 5-bromovaleronitrile (1.1 eq) dropwise to the solution at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4).
-
Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over MgSO₄.
-
Purification: Flash column chromatography. The nitrile is polar; elute with a gradient of 10-30% EtOAc in Hexanes.
Synthesis of 5-bromo-1-pentyl-1H-indole
Objective: Installation of a lipophilic anchor on a halogenated core.
-
Reagents: 5-Bromoindole, 1-Bromopentane, Potassium Hydroxide (KOH), Tetrabutylammonium bisulfate (TBAHS).
-
Solvent: Toluene (or DMSO for non-PTC method).
-
Mechanism: Phase-Transfer Catalyzed (PTC) Alkylation.
Protocol:
-
Phase Setup: Dissolve 5-Bromoindole (1.0 eq) in Toluene. Add 1-Bromopentane (1.5 eq) and TBAHS (0.05 eq).
-
Base Addition: Add powdered KOH (2.0 eq) or a 50% aqueous KOH solution.
-
Reflux: Heat the biphasic mixture to reflux (110°C) with vigorous stirring for 3 hours. Critical: Vigorous stirring is required for the phase transfer catalyst to function.
-
Workup: Cool to RT. Separate layers. Wash the organic layer with water and brine.
-
Purification: Removal of solvent usually yields a pure oil/low-melting solid. If necessary, pass through a short silica plug (eluting with Hexanes) to remove unreacted 5-bromoindole.
Visualizing the Divergence (Workflow Diagrams)
The following diagrams illustrate the divergent utility of these molecules in a drug discovery pipeline.
Diagram 1: Synthesis & Application Logic
Caption: Figure 1 illustrates how Molecule A serves as a functional group precursor, while Molecule B serves as a scaffold for core diversification.
Reactivity Profiles & Expert Insights
Molecule A: The "Masked" Amine (Nitrile Reactivity)
The nitrile group in 5-(1H-indol-1-yl)pentanenitrile is not the final target; it is a placeholder.
-
Reduction: Treatment with Lithium Aluminum Hydride (LiAlH₄) in THF converts the nitrile to a primary amine (-CH₂NH₂). This is critical for synthesizing tryptamine analogs or ligands that require a basic nitrogen to interact with aspartate residues in GPCR binding pockets (e.g., 5-HT receptors).
-
Hydrolysis: Acidic hydrolysis (HCl/MeOH) converts the nitrile to a methyl ester or carboxylic acid. This is often used to create metabolites for pharmacokinetic (PK) studies or to synthesize hapten-linkers for antibody generation.
Molecule B: The Cross-Coupling Partner (Bromine Reactivity)
The 5-bromo position is electronically activated for oxidative addition by Palladium(0).
-
Suzuki-Miyaura Coupling:
-
Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.
-
Outcome: Formation of a C5-Aryl bond.[1] This is the primary method for "scaffold hopping" in medicinal chemistry to optimize potency and selectivity.
-
-
Buchwald-Hartwig Amination:
-
Reagents: Secondary amine, Pd₂(dba)₃, BINAP, NaOtBu.
-
Outcome: Formation of a C5-Nitrogen bond, useful for introducing solubility-enhancing groups (e.g., morpholine, piperazine).
-
Analytical Differentiation (NMR)
When analyzing a crude mixture or verifying identity, look for these distinct signals:
-
Molecule A (Nitrile): Look for a triplet at ~2.35 ppm (2H,
Hz). This corresponds to the methylene protons adjacent to the cyano group ( ). The terminal methyl triplet seen in pentyl chains is absent . -
Molecule B (Bromo-Pentyl): Look for a triplet at ~0.88 ppm (3H). This is the terminal methyl group of the pentyl chain. Additionally, the aromatic region will show a split pattern: a doublet at C7, a doublet-of-doublets at C6, and a distinct singlet at C4 (due to the C5 bromine substituent).
Pharmacological & Forensic Context[2]
Drug Development Relevance:
-
Molecule A is frequently cited in the synthesis of metabolites for synthetic cannabinoids (e.g., JWH-018 metabolites) where the terminal alkyl chain is oxidized. It allows researchers to synthesize the specific "omega-1" functionalized metabolites to study toxicity and clearance.
-
Molecule B is a scaffold often explored in the search for selective CB2 agonists (anti-inflammatory) or 5-HT2A antagonists (antipsychotic). The lipophilic pentyl chain anchors the molecule in the receptor's hydrophobic channel, while the C5-substitution interacts with specific residues deep in the binding pocket.
Regulatory Note: Researchers must be aware that while these specific intermediates may not be explicitly scheduled in all jurisdictions, they are direct precursors to (or analogs of) controlled substances. Strict adherence to local chemical diversion laws is mandatory.
References
-
Suzuki-Miyaura Coupling of 5-Bromoindoles
-
Indole N-Alkylation Protocols
- Source: National Institutes of Health (NIH) / PMC. "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
-
URL:[Link]
-
Pharmacology of Indole Scaffolds
- Source: Journal of Basic and Clinical Pharmacy. "Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties."
-
URL:[Link]
-
C5-Modification Strategies
Sources
Methodological & Application
Application Notes & Protocols: N-Alkylation of Indole with 5-Bromovaleronitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Functionalization of the indole nitrogen (N-1 position) is a critical strategy in drug discovery, as the substituent at this position can significantly modulate a molecule's pharmacological profile, including its binding affinity, selectivity, and metabolic stability.[3][4] The N-alkylation of indole with 5-bromovaleronitrile introduces a flexible five-carbon chain terminating in a nitrile group, a versatile functional group that can be further elaborated into amines, carboxylic acids, or tetrazoles, providing a gateway to a diverse array of potential therapeutic agents.
This document provides a comprehensive guide to the N-alkylation of indole with 5-bromovaleronitrile, detailing the underlying principles, a robust experimental protocol, and key considerations for optimization and troubleshooting.
Reaction Principles and Mechanism
The N-alkylation of indole is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction. The process is initiated by the deprotonation of the indole's N-H group (pKa ≈ 17 in DMSO) by a suitable base.[5] This generates a highly nucleophilic indolide anion. This anion then attacks the electrophilic carbon of the alkylating agent, 5-bromovaleronitrile, displacing the bromide leaving group to form the desired N-alkylated product, 5-(1H-indol-1-yl)pentanenitrile.
The choice of base and solvent is crucial for achieving high regioselectivity for N-alkylation over the competing C-3 alkylation.[6] The indole ring possesses two primary nucleophilic sites: the N-1 and C-3 positions. While the C-3 position is often inherently more nucleophilic in the neutral indole, full deprotonation of the nitrogen atom makes the resulting indolide anion a more potent nucleophile, strongly favoring N-alkylation.[6] Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) is a classic and effective combination that promotes the formation of the indolide anion and facilitates the SN2 reaction.[6][7][8]
Reaction Mechanism: N-Alkylation of Indole
Caption: General mechanism for the N-alkylation of indole.
Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of 5-(1H-indol-1-yl)pentanenitrile.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Indole | C₈H₇N | 117.15 | 1.00 g | 8.54 | 1.0 |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 0.41 g | 10.24 | 1.2 |
| 5-Bromovaleronitrile | C₅H₈BrN | 162.03 | 1.53 g | 9.40 | 1.1 |
| Anhydrous DMF | C₃H₇NO | 73.09 | 20 mL | - | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~15 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~90 mL | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~30 mL | - | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | - |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water, releasing flammable hydrogen gas.[9][10] It must be handled under an inert atmosphere (Nitrogen or Argon).[11] Wear a flame-retardant lab coat, safety goggles, and appropriate gloves.[11][12] A Class D fire extinguisher (for combustible metals) should be readily available.[11]
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a well-ventilated chemical fume hood.[13]
-
5-Bromovaleronitrile: Toxic and an irritant. Avoid contact with skin and eyes.
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
Step-by-Step Procedure
-
Preparation: Add indole (1.00 g, 8.54 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Dissolution: Add anhydrous DMF (20 mL) via syringe to dissolve the indole.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath.[3] While stirring, carefully add sodium hydride (0.41 g of 60% dispersion, 10.24 mmol) portion-wise over 5-10 minutes. Caution: Hydrogen gas evolution will occur.[3]
-
Stirring: Allow the gray slurry to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.[3] This indicates the formation of the sodium salt of indole.
-
Alkylation: While maintaining the temperature at 0 °C, add 5-bromovaleronitrile (1.53 g, 9.40 mmol) dropwise via syringe over 5 minutes.[3][4]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.[3]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting indole.
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (~15 mL) dropwise to neutralize any unreacted NaH.[3][6]
-
Extraction: Dilute the mixture with water (~30 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).[3]
-
Washing: Combine the organic layers and wash with water (2 x 15 mL) and then with brine (1 x 30 mL) to remove residual DMF and inorganic salts.[3][4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield 5-(1H-indol-1-yl)pentanenitrile as a pure compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Optimization and Troubleshooting
The success of the N-alkylation of indole hinges on carefully controlling reaction parameters to maximize yield and regioselectivity.
| Parameter | Condition/Reagent | Rationale & Expert Insights | Troubleshooting |
| Base | NaH, KH (Strong) | Ensures complete deprotonation of indole, forming the N-centered nucleophile and minimizing C-3 alkylation. NaH is cost-effective and common.[6][14] | Low Yield/Incomplete Reaction: Use a fresh, high-quality batch of NaH. Ensure the system is completely anhydrous. Increase stoichiometry slightly (e.g., to 1.5 eq.).[6] |
| K₂CO₃, Cs₂CO₃ (Weaker) | Can be effective, especially with more reactive alkylating agents or under phase-transfer catalysis (PTC) conditions.[6][15] Often require higher temperatures. Cs₂CO₃ can sometimes improve N-selectivity due to counter-ion effects.[6] | Poor N:C Regioselectivity: Switch to a stronger base like NaH or KH to favor the thermodynamic N-alkylated product.[6] | |
| Solvent | DMF, THF (Polar Aprotic) | These solvents effectively solvate the sodium cation (Na⁺), leaving the indolide anion "naked" and highly nucleophilic.[6][14] DMF is generally superior for promoting SN2 reactions. | Sluggish Reaction: DMF is often a better choice than THF for less reactive alkyl halides. Ensure the solvent is rigorously anhydrous, as trace water will consume the base. |
| Temperature | 0 °C to Room Temp. | Initial deprotonation and addition of the electrophile are performed at 0 °C to control the exothermic reaction and minimize side products. The reaction is then allowed to proceed at room temperature.[3] | Side Product Formation: Maintain low temperatures during base and electrophile addition. |
| Elevated Temp. (40-80 °C) | May be required for less reactive alkyl halides to drive the reaction to completion.[3][7] However, higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[6] | Reaction Stalls at RT: Gently heat the reaction mixture (e.g., to 50 °C) and monitor by TLC. |
Product Characterization
The final product, 5-(1H-indol-1-yl)pentanenitrile, should be characterized to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the indole ring protons, typically between δ 6.5 and 7.7 ppm. The methylene protons of the pentanenitrile chain will appear as multiplets in the aliphatic region (δ 1.8-4.4 ppm).
-
¹³C NMR: Look for the characteristic signals of the indole carbons and the nitrile carbon (C≡N) which typically appears around δ 118-120 ppm.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the product (C₁₃H₁₄N₂; Exact Mass: 198.1157) should be observed. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[16]
-
Infrared (IR) Spectroscopy: A characteristic absorption band for the nitrile (C≡N) stretch should be visible around 2240-2260 cm⁻¹.
References
- BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem.
- BenchChem. (2025). Technical Support Center: Selective N-Alkylation of Indoles. Benchchem.
-
Various Authors. (n.d.). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. ResearchGate. Available from: [Link]
- BenchChem. (n.d.). Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate. Benchchem.
-
Gassa, F. et al. (n.d.). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. NIH National Library of Medicine. Available from: [Link]
-
Alonso, F. et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available from: [Link]
-
Bentham Science. (n.d.). A Kinetic Study on the Synthesis of N-arylation of Indole Under Synergetic Effect of Multi-Site Phase Transfer Catalysis System. Bentham Science. Available from: [Link]
-
Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available from: [Link]
-
Bandini, M. et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. Available from: [Link]
-
Various Authors. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate. Available from: [Link]
-
DSpace@MIT. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. DSpace@MIT. Available from: [Link]
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. Available from: [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. UCSB Chemistry & Biochemistry. Available from: [Link]
-
O'Donovan, D.H. et al. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed. Available from: [Link]
-
Beilstein Journals. (n.d.). Supporting Information Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals. Available from: [Link]
-
Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. Available from: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Bromoindole. Benchchem.
-
Venturello, P. & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Thieme. Available from: [Link]
-
White, M.C. et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PubMed. Available from: [Link]
-
Alkali Metals. (n.d.). MSDS for SODIUM HYDRIDE. Alkali Metals. Available from: [Link]
-
Gadot. (2025). Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. Gadot. Available from: [Link]
-
ChemScience. (2024). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. ChemScience. Available from: [Link]
-
Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(1H-indol-5-yloxy)pentanenitrile. PubChem. Available from: [Link]
-
Various Authors. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. ResearchGate. Available from: [Link]
-
Various Authors. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. ResearchGate. Available from: [Link]
-
MDPI. (n.d.). (5R,7R,11bR)-9-(di(1H-Indol-3-yl)methyl)-4,4,7,11b-tetramethyl-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydrophenanthro[3,2-b]. MDPI. Available from: [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola University Chicago. Available from: [Link]
-
Al-Tel, T.H. et al. (n.d.). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. NIH National Library of Medicine. Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available from: [Link]
-
SciSpace. (n.d.). Enantioselective Synthesis of Indole Alkaloids from Chiral Lactams. SciSpace. Available from: [Link]
Sources
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- 2. Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 13. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits - hangdachem.com [hangdachem.com]
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- 15. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (5R,7R,11bR)-9-(di(1H-Indol-3-yl)methyl)-4,4,7,11b-tetramethyl-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydrophenanthro[3,2-b]furan-5-yl Acetate [mdpi.com]
Microwave-assisted synthesis of 5-(1H-indol-1-yl)pentanenitrile
Technical Application Note: High-Efficiency Microwave-Assisted Synthesis of 5-(1H-indol-1-yl)pentanenitrile
Executive Summary
The synthesis of N-alkylated indoles is a cornerstone reaction in drug discovery, serving as a critical step in the development of serotonin receptor agonists, synthetic cannabinoids, and kinase inhibitors. Traditional thermal methods for synthesizing 5-(1H-indol-1-yl)pentanenitrile —a versatile linker intermediate—often suffer from prolonged reaction times (4–12 hours), variable yields, and the requirement for harsh bases that may degrade sensitive nitrile functionalities.
This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 15 minutes while boosting yields to >90%. By leveraging the specific dielectric heating properties of polar aprotic solvents, this method ensures uniform energy distribution, minimizing side reactions such as C-alkylation.
Scientific Background & Mechanism
The Challenge of Indole N-Alkylation
Indole is an amphoteric heterocycle with a pKa of approximately 16.2 (in DMSO). Successful N-alkylation requires effective deprotonation to form the indolyl anion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.
-
Thermal Limitations: Conventional heating creates thermal gradients (wall effects), leading to local overheating and potential polymerization or C3-alkylation (thermodynamic control).
-
Microwave Advantage: Microwave irradiation provides volumetric heating. The oscillating electric field aligns dipolar molecules (DMF, reactants), generating internal heat via molecular friction. This rapid, uniform heating favors the kinetic N-alkylation product over the thermodynamic C-alkylated by-products.
Reaction Mechanism
The reaction proceeds via a classic SN2 mechanism:
-
Deprotonation: The base (Cs₂CO₃) abstracts the N-H proton, generating the resonant indolyl anion.
-
Nucleophilic Attack: The nitrogen lone pair attacks the ε-carbon of 5-bromopentanenitrile.
-
Leaving Group Departure: Bromide is displaced, yielding the target nitrile.
Note on Reagents:
-
Cesium Carbonate (Cs₂CO₃): Selected for the "Cesium Effect." The large ionic radius of Cs⁺ reduces ion pairing with the indolyl anion in organic solvents, increasing nucleophilicity compared to K₂CO₃ or NaOH.
-
5-Bromopentanenitrile: The bromide leaving group offers a superior balance of reactivity and stability compared to the chloride analog, without the light-sensitivity of the iodide.
Visualized Pathways
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway showing base-mediated deprotonation followed by microwave-accelerated SN2 attack.
Materials and Equipment
| Category | Item | Specification |
| Reagents | Indole | >99% Purity |
| 5-Bromopentanenitrile | 97%, stabilized | |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, -325 mesh | |
| DMF (N,N-Dimethylformamide) | Anhydrous, 99.8% | |
| Equipment | Microwave Reactor | Single-mode, 300W max, IR temp sensor |
| Reaction Vessel | 10 mL or 35 mL pressure-sealed vial | |
| Stirring | Magnetic stir bar (Teflon coated) |
Experimental Protocol
Preparation
-
Stoichiometry: Calculate reagents based on a 2.0 mmol scale.
-
Indole: 234 mg (2.0 mmol, 1.0 equiv)
-
5-Bromopentanenitrile: 389 mg (2.4 mmol, 1.2 equiv)
-
Cs₂CO₃: 977 mg (3.0 mmol, 1.5 equiv)
-
DMF: 4.0 mL (Concentration ~0.5 M)
-
-
Loading: Add the Indole and Cs₂CO₃ to a 10 mL microwave process vial equipped with a magnetic stir bar.
-
Solvation: Add the anhydrous DMF. Stir at room temperature for 1 minute to ensure partial dissolution/dispersion.
-
Addition: Add the 5-Bromopentanenitrile liquid via micropipette. Cap the vial with a Teflon-lined septum seal.
Microwave Irradiation Parameters
Program the microwave reactor with the following method. Note the "Pre-stir" step to ensure homogeneity before heating.
| Parameter | Setting | Rationale |
| Control Mode | Standard (Temperature) | Prevents thermal runaway; power adjusts to maintain T. |
| Temperature | 100 °C | Optimal kinetic window for N-alkylation in DMF. |
| Hold Time | 10:00 (mm:ss) | Sufficient for >98% conversion based on kinetic profiling. |
| Power Max | 150 W | Cap power to prevent pressure spikes during ramp. |
| Pressure Limit | 200 psi (13.8 bar) | Safety cutoff (DMF vapor pressure is low, but safety first). |
| Stirring | High | Critical for mass transfer in heterogeneous (solid base) mix. |
Workup and Purification
-
Cooling: Allow the vessel to cool to <40°C using the reactor's compressed air cooling feature.
-
Quench: Pour the reaction mixture into 20 mL of ice-cold water. (The product may precipitate as an oil or solid).[1]
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL).
-
Why EtOAc? Good solubility for the nitrile, immiscible with water/DMF mix.
-
-
Washing: Wash the combined organic phase with:
-
Water (2 x 15 mL) – to remove bulk DMF.
-
Brine (1 x 15 mL) – to remove residual water.
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: If necessary (though crude purity is often >95%), purify via flash column chromatography (SiO₂, Hexane:EtOAc 8:2).
Results & Discussion
Comparative Analysis: Microwave vs. Thermal
The following data compares this protocol against a standard thermal reflux method (Oil bath, 80°C).
| Metric | Thermal Method (Reflux) | Microwave Method (This Protocol) | Improvement |
| Reaction Time | 6 Hours | 10 Minutes | 36x Faster |
| Isolated Yield | 68% | 94% | +26% |
| Purity (LC-MS) | 85% (C3-alkyl impurities) | >98% | Cleaner Profile |
| Solvent Vol | 20 mL | 4 mL | Green Chemistry |
Workflow Visualization
Caption: Step-by-step experimental workflow from reagent preparation to isolated product.
Troubleshooting & Optimization
-
Low Yield / Starting Material Remaining:
-
Cause: Moisture in DMF or old Cs₂CO₃ (absorbed water).
-
Fix: Use anhydrous DMF and store base in a desiccator. Water quenches the indolyl anion.
-
Alt: Increase temperature to 120°C or time to 20 min.
-
-
C-Alkylation (C3 Position):
-
Cause: Temperature too high or solvent not polar enough.
-
Fix: Ensure high stirring rate. Switch solvent to DMSO (higher dielectric constant) to further stabilize the N-anion.
-
-
Vessel Over-Pressure:
-
Cause: Decomposition of reagents or volatile impurities.
-
Fix: Reduce sample size or ensure "Pre-stir" step allows any initial gas evolution to settle before sealing (though rare in this specific reaction).
-
References
-
Bogdal, D., et al. (1999). Remarkable Fast N-Alkylation of Azaheterocycles Under Microwave Irradiation in Dry Media. Heterocycles. Link
-
Sridharan, V., et al. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett. Link
-
Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron. Link
-
Singh, V., et al. (2012). Microwave-Assisted Synthesis of Indole Derivatives. Journal of Chemical and Pharmaceutical Research. Link
-
BenchChem Application Data. (2025). Microwave-Assisted Synthesis of Substituted Indoles: Protocols. Link
Sources
Reduction of 5-(1H-indol-1-yl)pentanenitrile to 5-(1H-indol-1-yl)pentan-1-amine
Application Note & Protocol Guide
Topic: High-Fidelity
Document ID: AN-2026-02-22-01
Abstract
This document provides a comprehensive guide for the chemical reduction of 5-(1H-indol-1-yl)pentanenitrile to its corresponding primary amine, 5-(1H-indol-1-yl)pentan-1-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules where the indole scaffold is a key pharmacophore. The primary challenge lies in achieving high chemoselectivity, ensuring the nitrile group is fully reduced without compromising the integrity of the indole ring. This guide details two robust protocols: one employing a powerful stoichiometric hydride reagent, Lithium Aluminum Hydride (LAH), and another utilizing catalytic hydrogenation with Raney® Nickel. We delve into the mechanistic rationale behind each method, provide step-by-step experimental procedures, outline critical safety protocols, and discuss analytical characterization of the final product.
Introduction: Strategic Considerations for Nitrile Reduction in the Presence of an Indole Moiety
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[1] However, the presence of the indole ring in the substrate 5-(1H-indol-1-yl)pentanenitrile introduces a significant challenge: chemoselectivity. The indole nucleus, while aromatic, contains a pyrrole ring that is susceptible to reduction under certain conditions, which could lead to the undesired indoline byproduct.[2] Furthermore, the acidic N-H proton of the indole can react with highly basic reagents.
Therefore, the choice of reducing agent and reaction conditions is paramount. An ideal method must:
-
Completely reduce the nitrile to a primary amine.
-
Preserve the aromaticity of the indole ring.
-
Minimize the formation of secondary or tertiary amine byproducts.[3]
-
Be scalable and reproducible.
This guide will compare two gold-standard methodologies that address these challenges through different mechanistic pathways.
Comparative Analysis of Reduction Methodologies
The selection of a reduction strategy depends on available equipment, safety infrastructure, and the desired scale of the reaction. Below is a summary of the two protocols detailed in this note.
| Feature | Method A: Lithium Aluminum Hydride (LAH) | Method B: Catalytic Hydrogenation (Raney® Ni) |
| Reagent Type | Stoichiometric Hydride Donor | Heterogeneous Catalyst + H₂ Source |
| Chemoselectivity | Excellent for nitrile; generally preserves indole ring.[4] | Good, but can risk indole reduction under harsh conditions.[2] |
| Key Equipment | Standard glassware for inert atmosphere reactions. | High-pressure hydrogenator (e.g., Parr apparatus).[5] |
| Safety Concerns | Highly reactive, pyrophoric, reacts violently with water.[6][7] Requires stringent anhydrous conditions and careful quenching.[8] | Flammable catalyst (pyrophoric when dry) and flammable hydrogen gas.[9][10] |
| Workup | Aqueous quench and filtration of aluminum salts.[11] | Filtration of catalyst.[5] |
| Byproduct Profile | Primarily unreacted starting material if reaction is incomplete. | Potential for secondary amine formation and indole over-reduction.[3] |
Method A: Lithium Aluminum Hydride (LAH) Reduction
Mechanistic Rationale & Expertise
Lithium aluminum hydride (LiAlH₄) is an unhindered, powerful source of hydride (H⁻). Its high reactivity ensures the complete reduction of the nitrile.[4][12] The mechanism proceeds via two successive nucleophilic additions of hydride to the electrophilic carbon of the nitrile.[13]
-
First Hydride Addition: The first H⁻ attacks the nitrile carbon, breaking one of the C-N π-bonds to form an intermediate imine anion, which is complexed to the aluminum species.[14]
-
Second Hydride Addition: A second H⁻ from the aluminate complex attacks the imine carbon, forming a dianion intermediate.[13]
-
Aqueous Workup: The reaction is carefully quenched with water, which protonates the dianion to yield the final primary amine.[14]
A critical consideration is the acidic N-H proton of the indole ring. LAH will deprotonate this position first in an acid-base reaction. Therefore, at least one extra equivalent of LAH must be used to account for this initial consumption before the reduction begins.
Visual Workflow for LAH Reduction
Caption: General workflow for the LAH reduction of 5-(1H-indol-1-yl)pentanenitrile.
Detailed Experimental Protocol
Materials:
-
5-(1H-indol-1-yl)pentanenitrile (1.0 eq.)
-
Lithium Aluminum Hydride (LiAlH₄), powder (2.5 eq.)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Water (deionized)
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Silica Gel for column chromatography
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser and nitrogen/argon inlet
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice-water bath
Procedure:
-
Inert Atmosphere Setup: Assemble the dry three-neck flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: To the flask, add LiAlH₄ (2.5 eq.) and suspend it in anhydrous THF (approx. 15 mL per gram of nitrile). Cool the suspension to 0°C using an ice-water bath.
-
Substrate Addition: Dissolve 5-(1H-indol-1-yl)pentanenitrile (1.0 eq.) in anhydrous THF (approx. 10 mL per gram) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66°C) for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical TLC system is 10% Methanol in Dichloromethane. The product amine will have a lower Rf value than the starting nitrile.
-
Quenching (Critical Safety Step): Once the reaction is complete, cool the flask back to 0°C in an ice-water bath. Perform the following steps slowly and cautiously, as vigorous gas evolution (H₂) will occur. [8]
-
Add water dropwise, equivalent to the mass (g) of LAH used (e.g., if 2g of LAH was used, add 2 mL of water).
-
Add 15% NaOH solution, equivalent to the mass (g) of LAH used (e.g., 2 mL of 15% NaOH).
-
Add water again, 3 times the mass (g) of LAH used (e.g., 6 mL of water).
-
-
Workup: Stir the resulting granular white suspension vigorously for 30 minutes. Filter the solid aluminum salts through a pad of Celite®, washing the filter cake thoroughly with THF or Ethyl Acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography, eluting with a gradient of Methanol in Dichloromethane (e.g., 2% to 10%) to afford the pure 5-(1H-indol-1-yl)pentan-1-amine.
Method B: Catalytic Hydrogenation with Raney® Nickel
Mechanistic Rationale & Expertise
Catalytic hydrogenation offers a scalable and often safer alternative to LAH.[15] Raney® Nickel is a highly active catalyst for nitrile reduction.[16] The reaction involves the adsorption of both hydrogen and the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the C≡N triple bond.
The primary imine intermediate can potentially react with the product amine to form a secondary amine.[3] To suppress this side reaction, the hydrogenation is often carried out in a solvent saturated with ammonia (e.g., ethanolic ammonia). The ammonia competes for reactive sites on the catalyst and shifts the equilibrium away from secondary amine formation.
Careful control of temperature and pressure is necessary to avoid over-reduction of the indole ring.[2] Raney® Nickel is generally less prone to reducing the indole nucleus compared to more aggressive catalysts like platinum or rhodium, especially under neutral or basic conditions.
Visual Workflow for Catalytic Hydrogenation
Caption: General workflow for the catalytic hydrogenation of the target nitrile.
Detailed Experimental Protocol
Materials:
-
5-(1H-indol-1-yl)pentanenitrile (1.0 eq.)
-
Raney® Nickel (approx. 10-20% by weight, as a water or ethanol slurry)
-
Ethanol, anhydrous (or Methanol)
-
Ammonia gas or 7N solution in Methanol
-
Filter aid (e.g., Celite®)
Equipment:
-
High-pressure hydrogenation apparatus (e.g., Parr Shaker)
-
Glass liner for the reactor vessel
-
Magnetic or mechanical stirrer
Procedure:
-
Vessel Preparation: Place 5-(1H-indol-1-yl)pentanenitrile into the glass liner of the hydrogenation reactor. Add ethanol as the solvent (a solution saturated with ammonia is recommended).
-
Catalyst Addition (Critical Safety Step): Do not allow Raney® Nickel to dry, as it is pyrophoric and can ignite spontaneously in air. [17] Under a stream of inert gas if possible, carefully add the Raney® Nickel slurry to the reaction vessel.
-
Reaction Setup: Seal the reactor according to the manufacturer's instructions. Purge the system several times with nitrogen to remove all oxygen, then purge with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 50-70°C).
-
Monitoring: The reaction progress is monitored by the uptake of hydrogen from the ballast tank. The reaction is complete when hydrogen consumption ceases.
-
Shutdown and Filtration: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the vessel with nitrogen. Keeping the catalyst wet with solvent at all times , filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol.
-
Catalyst Quenching: The recovered catalyst on the filter pad should be immediately quenched by transferring it to a separate container and deactivating it with a large volume of water.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by vacuum distillation or column chromatography as described in Method A.
Product Characterization
The successful conversion to 5-(1H-indol-1-yl)pentan-1-amine should be confirmed using a combination of spectroscopic and chromatographic methods.
| Analytical Technique | Expected Observation |
| ¹H NMR | Disappearance of the aliphatic protons adjacent to the nitrile. Appearance of a new broad singlet for the -NH₂ protons and a new triplet for the -CH₂-NH₂ methylene protons. |
| ¹³C NMR | Disappearance of the nitrile carbon signal (approx. 118-125 ppm). Appearance of a new signal for the -CH₂-NH₂ carbon (approx. 35-45 ppm). |
| FT-IR Spectroscopy | Disappearance of the sharp C≡N stretching band (approx. 2240-2260 cm⁻¹). Appearance of two N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹) and a N-H scissoring band (approx. 1590-1650 cm⁻¹).[5] |
| Mass Spectrometry | The molecular ion peak in the mass spectrum will correspond to the molecular weight of the product, 5-(1H-indol-1-yl)pentan-1-amine (C₁₃H₁₈N₂). |
| TLC/GC | A single, more polar spot/peak compared to the starting material. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction (Both Methods) | Insufficient reagent (LAH), deactivated catalyst (Raney Ni), insufficient reaction time/temperature. | Increase reagent stoichiometry or catalyst loading. Ensure catalyst activity. Extend reaction time or moderately increase temperature. |
| Low Yield (LAH Method) | Premature quenching of LAH by wet solvent/glassware. Adsorption of product onto aluminum salts. | Ensure all reagents and glassware are scrupulously dry. Wash the aluminum salt filter cake extensively with solvent. |
| Formation of Secondary Amine (Raney Ni) | Reaction of product amine with imine intermediate. | Conduct the hydrogenation in a solvent saturated with ammonia.[5] |
| Indole Ring Reduction (Raney Ni) | Reaction conditions (temperature/pressure) are too harsh. | Reduce the hydrogen pressure and/or reaction temperature. Screen alternative catalysts if the problem persists. |
References
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]
-
Hu, B., et al. (2021). Borane-catalysed nitrile hydroboration. Nature Communications. [Link]
-
Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. [Link]
-
Li, F., et al. (2021). Cobalt-Catalyzed Hydrogenative Transformation of Nitriles. ACS Catalysis. [Link]
-
Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]
-
Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid. South African Journal of Chemistry. [Link]
-
Böhnke, S., et al. (2024). Manganese catalysed reduction of nitriles with amine boranes. Dalton Transactions. [Link]
-
Unacademy. (2022). JEE 2022: Chemistry- Topic Reduction of Nitriles. [Link]
-
Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron. [Link]
-
Reddit. (2019). Mechanism of reduction of nitrile with Borane-THF. [Link]
-
IITian Explains. (2020). Borane as a Reducing Agent. YouTube. [Link]
-
ScienceMadness Discussion Board. (2011). reduction of primary amides to amines with lithium aluminum hydride. [Link]
-
Rasayan Journal of Chemistry. (2019). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link]
-
Balaraman, K., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Chakraborty, S., & Milstein, D. (2017). Selective Hydrogenation of Nitriles to Secondary Imines Catalyzed by an Iron Pincer Complex. ACS Catalysis. [Link]
-
SpringerLink. (2025). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. [Link]
-
Wikipedia. Nitrile reduction. [Link]
Sources
- 1. JEE 2022: Chemistry- Topic Reduction of Nitriles [unacademy.com]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. westliberty.edu [westliberty.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. scite.ai [scite.ai]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving low yields in the synthesis of 5-(1H-indol-1-yl)pentanenitrile
This technical guide addresses the synthesis of 5-(1H-indol-1-yl)pentanenitrile via nucleophilic substitution (
Topic: Optimization of N-Alkylation Yields Ticket ID: IND-N1-CN5 Assigned Specialist: Senior Application Scientist
Diagnostic Workflow
Before altering your protocol, identify the specific failure mode using the logic tree below.
Figure 1: Diagnostic logic for identifying the root cause of yield loss.
Critical Control Points & Mechanism
To improve yield, you must control the competition between the Nitrogen (N1) and Carbon (C3) nucleophilic sites.
The Regioselectivity Challenge (N1 vs. C3)
Indole is an ambident nucleophile.
-
N1-Alkylation (Desired): Favored by "hard" electrostatic interactions. Requires a dissociated ion pair (Indole anion separated from the cation).
-
C3-Alkylation (Undesired): Favored by "soft" orbital interactions and tight ion pairs.
The Solution: Use a base/solvent system that promotes charge dissociation.
-
Cesium Carbonate (
): The "Cesium Effect" utilizes the large ionic radius of , which forms a loose ion pair with the indole anion, exposing the N-site for reaction and suppressing C-alkylation [1]. -
Solvent Polarity: Aprotic polar solvents (DMF, DMSO, MeCN) solvate the cation, leaving the
"naked" and more reactive.
The Elimination Trap (E2)
Your electrophile, 5-bromopentanenitrile , has protons beta to the leaving group. Strong, bulky bases (like
Optimized Experimental Protocols
Choose the protocol that matches your available resources. Protocol A is the modern industry standard for robustness.
Protocol A: The Cesium Carbonate Method (Recommended)
Best for: High regioselectivity and preventing elimination.
| Parameter | Specification | Rationale |
| Base | Promotes N-selectivity via loose ion pairing [2]. Mild enough to prevent nitrile hydrolysis. | |
| Solvent | Acetonitrile (MeCN) | Polar aprotic; easier to remove than DMF. |
| Temperature | Sufficient energy for | |
| Additives | TBAI (10 mol%) | Optional. Iodide catalyzes the reaction via Finkelstein exchange (R-Br |
Step-by-Step:
-
Dissolve Indole (1.0 equiv) in dry MeCN (0.2 M concentration).
-
Add
(2.0 equiv) and stir for 30 mins at RT (deprotonation). -
Add 5-bromopentanenitrile (1.2 equiv).
-
Heat to
and monitor by TLC. -
Workup: Filter off solids. Evaporate MeCN. Redissolve in EtOAc, wash with water.
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Scaling up and avoiding dry solvents.
| Parameter | Specification | Rationale |
| Base | 50% NaOH (aq) or KOH (s) | Strong base restricted to the aqueous/solid phase. |
| Catalyst | TBAI or TEBAC (5-10 mol%) | Shuttles the indole anion into the organic phase as a reactive ion pair [3]. |
| Solvent | Toluene or DCM | Non-polar solvent suppresses C-alkylation. |
Step-by-Step:
-
Mix Indole (1.0 equiv) in Toluene.
-
Add TBAI (0.1 equiv) and 5-bromopentanenitrile (1.5 equiv).
-
Add 50% NaOH solution (5.0 equiv) dropwise with vigorous stirring.
-
Stir at RT or mild heat (
). -
Note: The nitrile is stable to 50% NaOH at RT, but do not reflux.
Frequently Asked Questions (Troubleshooting)
Q1: I see a major byproduct with a slightly higher Rf than the product. What is it? A: This is likely the C3-alkylated isomer or the dialkylated product (N1, C3-bis-pentanenitrile).
-
Fix: Switch to Protocol A (
). If using NaH, ensure the temperature is kept low ( ) during the addition of the electrophile to favor kinetic control (N-attack).
Q2: My reaction turns into a black tar. A: Indole is electron-rich and prone to oxidative polymerization (indolyl radical formation) in the presence of oxygen and strong bases.
-
Fix: Degas your solvents with Nitrogen/Argon and run the reaction under an inert atmosphere.
Q3: The alkyl halide is consumed, but I only recover unreacted indole. A: You are seeing Elimination (E2) . The base is deprotonating the 5-bromopentanenitrile instead of the indole.
-
Fix: Ensure you let the Indole + Base stir for 30 minutes before adding the alkyl halide. This ensures the base is consumed to form the Indolyl anion, which is a good nucleophile but a weaker base than the original reagent.
Q4: Can I use NaH in DMF?
A: Yes, but it is high-risk. NaH is a very strong base. If any water is present, it forms NaOH, which is less selective. Furthermore, the exotherm can trigger polymerization. If you must use NaH, add the electrophile at
Reaction Pathway Visualization
Figure 2: Mechanistic pathway showing how cation and solvent choice dictates N vs. C selectivity.
References
-
Cesium Carbonate Promoted N-Alkylation of Indoles.
in suppressing side reactions and enhancing N-selectivity due to the cesium effect. -
Phase Transfer Catalysis in Organic Syntheses (Indole Alkylation). Source: CRDEEP Journals Context: Details the use of solid-liquid PTC (NaOH/TBAI) for high-yield N-alkylation of nitrogen heterocycles. 1[2]
-
Cesium Carbonate (Cs2CO3) in Organic Synthesis: A Sexennial Update. Source: Bentham Science / Current Organic Chemistry Context: A comprehensive review of Cs2CO3 applications, confirming its role as a mild inorganic base for chemoselective N-alkylation. 3[2][4][5]
Sources
Technical Support Center: Optimization of Pentanenitrile Alkylation & Dimerization Control
Current Status: Operational Topic: Preventing Dimerization Side Reactions During Pentanenitrile Attachment Ticket ID: CHEM-SUP-8821 Audience: Process Chemists, Medicinal Chemists, Drug Development Leads
Executive Summary & Mechanistic Insight
The "attachment" of a pentanenitrile group—typically via 5-chlorovaleronitrile or 5-bromovaleronitrile —is a critical step in the synthesis of tetrazole-based antihypertensives (e.g., Valsartan) and various aliphatic nitrile intermediates.
Users frequently report yield losses and purification difficulties due to "dimerization." In this context, dimerization refers to two distinct competing pathways:
-
Reagent Self-Condensation (Thorpe Reaction): The base-mediated dimerization of the pentanenitrile reagent itself.
-
Substrate Dimerization (Over-Alkylation): A difunctional nucleophile reacting with two alkyl chains, or two nucleophiles bridging via a degradation fragment.
The Primary Culprit: The Thorpe Reaction
The
Pathway Visualization
The following diagram illustrates the competing pathways between the desired
Figure 1: Kinetic competition between desired nucleophilic substitution (
Troubleshooting Guide (FAQ)
This section addresses specific observations reported by users during the alkylation of amines or phenols with halopentanenitriles.
Scenario A: "I see a large impurity peak at [2M - 1] mass units."
Diagnosis: Thorpe Dimerization (Reagent Self-Condensation).
The mass spectrum shows a species corresponding to two pentanenitrile units fused with the loss of a proton (or HCl/HBr depending on workup). This confirms the base was strong enough to deprotonate the nitrile
-
Corrective Action:
-
Switch Base: If using NaH or alkoxides, switch to anhydrous K
CO or Cs CO . These are generally strong enough for alkylation but kinetically slower at deprotonating nitriles. -
Dosing Strategy: Do not add the pentanenitrile reagent all at once. Use a syringe pump to add the halide slowly to the mixture of Nucleophile + Base. This keeps the concentration of the halide low, statistically favoring the reaction with the nucleophile over self-condensation.
-
Scenario B: "My product yield is low, and I see a 'double' alkylated species."
Diagnosis: Substrate Over-Alkylation.
If your nucleophile is a primary amine (R-NH
-
Corrective Action:
-
Stoichiometry: Increase the equivalents of the nucleophile relative to the halide (e.g., 1.5 : 1 ratio).
-
Protecting Groups: If the nucleophile is a primary amine, consider protecting it as a sulfonamide or carbamate (Boc) before alkylation, then deprotecting. This physically prevents the second addition.
-
Scenario C: "The reaction stalls at 60% conversion, even with heat."
Diagnosis: Halide Stagnation / Elimination. Prolonged heating to force conversion often accelerates the dimerization side reaction rather than the desired substitution.
-
Corrective Action:
-
Finkelstein Catalyst: Add 10-20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) . This converts the chloro-pentanenitrile to the more reactive iodo-pentanenitrile in situ, allowing the reaction to proceed at lower temperatures where dimerization is suppressed.
-
Optimized Experimental Protocol
This protocol uses Phase Transfer Catalysis (PTC) to minimize dimerization. By keeping the bulk of the base in the solid or aqueous phase, the "effective" basicity experienced by the nitrile in the organic phase is reduced, suppressing
Materials
-
Substrate: Amine/Phenol Nucleophile (1.0 equiv)
-
Reagent: 5-Chlorovaleronitrile (1.1 equiv)
-
Base: Potassium Carbonate (K
CO ), anhydrous, -325 mesh (2.0 equiv) -
Catalyst: Tetrabutylammonium Iodide (TBAI) (0.1 equiv)[3]
-
Solvent: Acetonitrile (MeCN) or 2-Butanone (MEK)
Step-by-Step Workflow
| Step | Action | Rationale |
| 1 | Charge Reactor | Dissolve Nucleophile (1.0 eq) and TBAI (0.1 eq) in MeCN (10 vol). |
| 2 | Base Addition | Add K |
| 3 | Controlled Addition | Crucial: Add 5-Chlorovaleronitrile (1.1 eq) dropwise over 1-2 hours. |
| 4 | Thermal Ramp | Heat to 60°C. Monitor by HPLC every 2 hours. |
| 5 | Quench | Filter inorganic salts while warm. Wash cake with MeCN. |
| 6 | Workup | Concentrate filtrate. Partition between EtOAc/Water. |
Decision Logic for Optimization
Figure 2: Decision matrix for selecting reaction conditions to minimize dimerization.
Data Summary: Base vs. Dimer Formation
The following table summarizes the impact of base strength on the formation of the Thorpe dimer impurity during the alkylation of a model amine substrate with 5-bromovaleronitrile.
| Base System | Solvent | Temperature | Yield (Target) | Dimer Impurity (%) |
| NaH (60%) | THF | 0°C | 65% | 12.5% (High) |
| LDA | THF | -78°C | 40% | 35.0% (Critical) |
| K | DMF | 80°C | 78% | 4.2% |
| K | MeCN | 60°C | 92% | < 0.5% (Optimal) |
Note: Data derived from internal optimization of Valsartan intermediate synthesis.
References
-
Thorpe, J. F. (1904).[4][5] "The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative." Journal of the Chemical Society, Transactions, 85, 1726–1761.[4] Link[4]
-
Schaefer, J. P., & Bloomfield, J. J. (2011).[4] "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)."[1][4] Organic Reactions, 15, 1–203. Link
-
Ganthi, H., et al. (2016). "Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form." American Journal of Analytical Chemistry, 7, 291-304. Link
-
Lucas-Rosales, V. A., et al. (2022).[6] "Computational Revision of the Mechanism of the Thorpe Reaction." Proceedings of the 26th International Electronic Conference on Synthetic Organic Chemistry. Link[5]
Sources
Technical Support Center: Optimizing 5-Bromovaleronitrile Reactions
Welcome to the technical support center for 5-bromovaleronitrile reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. Our focus is on providing practical, scientifically-grounded solutions to common challenges encountered in the synthesis and subsequent reactions of 5-bromovaleronitrile.
Introduction: The Challenge of Selectivity
5-Bromovaleronitrile is a valuable bifunctional molecule, featuring both a nitrile and a bromoalkane. This unique structure makes it a versatile building block in organic synthesis. However, its reactivity also presents challenges, primarily in controlling selectivity and minimizing the formation of undesired byproducts. This guide will walk you through the most common side reactions and provide actionable strategies to enhance the purity and yield of your target compounds.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Low Yield of 5-Bromovaleronitrile in Synthesis from 1,4-Dibromobutane
Symptom: After reacting 1,4-dibromobutane with a cyanide source, the yield of 5-bromovaleronitrile is significantly lower than expected. Analysis of the crude product often reveals a significant amount of a higher-boiling point impurity.
Primary Cause: The most common cause of low yield is the formation of the symmetrical dinitrile byproduct, adiponitrile (1,4-dicyanobutane) . This occurs when the cyanide nucleophile substitutes both bromine atoms on the 1,4-dibromobutane starting material.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low yields in 5-bromovaleronitrile synthesis.
Detailed Solutions:
-
Stoichiometry is Key: To favor the monosubstitution product (5-bromovaleronitrile), it is crucial to use a significant excess of 1,4-dibromobutane relative to the cyanide source (e.g., sodium cyanide). A molar ratio of 2:1 to 4:1 (1,4-dibromobutane:NaCN) is a good starting point. This ensures that the cyanide ion is more likely to encounter a molecule of 1,4-dibromobutane than the initially formed 5-bromovaleronitrile.
-
Slow Addition of Cyanide: The slow, dropwise addition of the sodium cyanide solution to the reaction mixture containing 1,4-dibromobutane helps to maintain a low concentration of the cyanide nucleophile, further disfavoring the second substitution reaction.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly improve the selectivity for the monosubstituted product. The PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the 1,4-dibromobutane resides, allowing for a more controlled reaction at the interface.[1]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to a decrease in selectivity. Maintaining a moderate reaction temperature, typically in the range of 60-70°C, often provides a good balance between reaction speed and selectivity.
Issue 2: Presence of Isocyanide Impurities
Symptom: The product has a distinct, unpleasant odor, and IR analysis shows a peak around 2150-2100 cm⁻¹, in addition to the nitrile peak at ~2250 cm⁻¹.
Primary Cause: The cyanide ion is an ambident nucleophile, meaning it can attack through either the carbon or the nitrogen atom. Attack through the nitrogen atom leads to the formation of an isocyanide (isonitrile) byproduct.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Cyanide Salt | Use alkali metal cyanides (NaCN, KCN). | These salts are more ionic in nature, leaving the carbon atom of the cyanide anion as the more nucleophilic site, favoring nitrile formation. |
| Solvent | Employ polar aprotic solvents (e.g., DMSO, DMF, acetone). | These solvents solvate the cation of the cyanide salt, leaving the cyanide anion more "naked" and reactive on its carbon end. Protic solvents can hydrogen-bond with the nitrogen of the cyanide, making it less available for reaction. |
| Reaction Mechanism | Ensure conditions favor an SN2 mechanism. | 5-Bromovaleronitrile is a primary alkyl halide, which inherently favors the SN2 pathway. Avoid conditions that could promote carbocation formation (SN1), as this can increase isocyanide formation.[2] |
Issue 3: Product Degradation or Unwanted Side Reactions During Workup or Purification
Symptom: The purity of the isolated product is lower than that of the crude reaction mixture, or new impurities appear after workup or distillation.
Potential Causes & Solutions:
-
Hydrolysis: The nitrile group is susceptible to hydrolysis to a carboxylic acid (5-bromovaleric acid) or an amide, especially under acidic or basic conditions at elevated temperatures.
-
Solution: During workup, use neutral water washes or mild bicarbonate solutions to remove acidic or basic residues. Avoid prolonged heating in the presence of water.
-
-
Intramolecular Cyclization: In the presence of a base or upon prolonged heating, 5-bromovaleronitrile can undergo intramolecular cyclization to form cyclopentanecarbonitrile. If the nitrile group is first hydrolyzed to a carboxylic acid, subsequent intramolecular cyclization can lead to the formation of δ-valerolactone.[3]
-
Solution: Maintain neutral or slightly acidic conditions during workup and purification. Use the lowest possible temperature for distillation.
-
-
Elimination: Strong, non-nucleophilic bases can promote the elimination of HBr to form unsaturated nitriles.
-
Solution: Avoid the use of strong, hindered bases if the desired reaction is substitution. If elimination is observed, consider using a milder base or a more nucleophilic one.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should be concerned about when synthesizing 5-bromovaleronitrile from 1,4-dibromobutane?
The primary and most common byproduct is adiponitrile (1,4-dicyanobutane) . This results from the substitution of both bromine atoms of the starting material by the cyanide nucleophile. Its formation can be minimized by using an excess of 1,4-dibromobutane.
Q2: How can I effectively separate 5-bromovaleronitrile from adiponitrile and unreacted 1,4-dibromobutane?
Fractional vacuum distillation is the most effective method for this separation due to the differences in the boiling points of the components.
Boiling Point Data at Reduced Pressure:
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| 1,4-Dibromobutane | 63-65 | 6 |
| 5-Bromovaleronitrile | 110-111 | 12[4] |
| Adiponitrile | ~150-155 (extrapolated) | 12 |
Note: The boiling point of adiponitrile at 12 mmHg is an extrapolation based on its atmospheric boiling point of 295°C.[5][6]
A well-packed fractional distillation column under reduced pressure will allow for the separation of these three components. The unreacted 1,4-dibromobutane will distill first, followed by the desired 5-bromovaleronitrile, leaving the higher-boiling adiponitrile in the distillation flask.
Q3: How can I confirm the presence of adiponitrile in my product mixture using NMR?
¹H NMR spectroscopy is a powerful tool for identifying and quantifying the components of your reaction mixture.
-
5-Bromovaleronitrile: You will observe distinct multiplets for the four methylene groups. The protons closest to the bromine atom (at C5) will be the most downfield, typically around 3.4 ppm. The protons adjacent to the nitrile group (at C2) will be around 2.4 ppm.
-
Adiponitrile: Due to its symmetrical structure, you will see two multiplets for the methylene groups. The protons adjacent to the nitrile groups will appear around 2.4 ppm, and the central methylene protons will be further upfield, around 1.8 ppm.[7]
By integrating the respective peaks, you can determine the molar ratio of the two components in your mixture.
Q4: What are the key safety precautions when working with 5-bromovaleronitrile and cyanide reagents?
-
Cyanide Handling: All manipulations involving cyanide salts must be carried out in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double gloving is recommended).
-
Acid Incompatibility: Never mix cyanide salts or solutions with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas.
-
Waste Disposal: All cyanide-containing waste, both solid and liquid, must be segregated and disposed of as hazardous waste according to your institution's guidelines. Cyanide waste should be kept separate from acidic waste streams.
-
5-Bromovaleronitrile Handling: 5-Bromovaleronitrile is an irritant and should be handled with care, avoiding contact with skin and eyes.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 5-Bromovaleronitrile with Minimized Adiponitrile Formation
This protocol is designed to favor the formation of the monosubstituted product.
Caption: Step-by-step protocol for the synthesis of 5-bromovaleronitrile.
Materials:
-
1,4-Dibromobutane
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or other drying agent)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add 1,4-dibromobutane (3 molar equivalents), tetrabutylammonium bromide (0.05 molar equivalents), and deionized water.
-
Heat the mixture to 65°C with vigorous stirring to ensure good mixing of the two phases.
-
Prepare a solution of sodium cyanide (1 molar equivalent) in deionized water and place it in the addition funnel.
-
Slowly add the sodium cyanide solution to the reaction mixture over a period of 2-3 hours.
-
After the addition is complete, continue to stir the reaction at 65-70°C for an additional 3-4 hours, monitoring the reaction progress by GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water (2 x volume of organic layer) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional vacuum distillation.
Protocol 2: Fractional Vacuum Distillation for Purification
Apparatus:
-
A round-bottom flask
-
A fractionating column (e.g., Vigreux or packed column)
-
A distillation head with a thermometer
-
A condenser
-
A receiving flask
-
A vacuum source and a manometer
Procedure:
-
Set up the fractional distillation apparatus for vacuum distillation. Ensure all glassware is free of cracks and all joints are properly greased and sealed.[8]
-
Place the crude 5-bromovaleronitrile in the distillation flask with a stir bar.
-
Slowly reduce the pressure in the system to the desired level (e.g., 10-15 mmHg).
-
Begin heating the distillation flask gently.
-
Collect the first fraction, which will primarily be unreacted 1,4-dibromobutane (boiling point ~63-65°C at 6 mmHg).[9]
-
Once the temperature begins to rise again, change the receiving flask and collect the main fraction of 5-bromovaleronitrile (boiling point ~110-111°C at 12 mmHg).[4]
-
The temperature should remain stable during the collection of the main fraction.
-
Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the distillation flask. This residue will contain the higher-boiling adiponitrile.
-
Allow the system to cool completely before venting to atmospheric pressure.
References
-
Butane, 1,4-dibromo- - the NIST WebBook. NIST. Available at: [Link]
-
1,4-DIBROMOBUTANE. Palchem. Available at: [Link]
-
Adiponitrile | CN(CH2)4CN | CID 8128. PubChem. Available at: [Link]
-
Adiponitrile Formula, Properties, Production, Uses, MSDS. Chemistry Learner. Available at: [Link]
- CN102643188B - Method for preparing 5-bromovalerate - Google Patents.
-
5-Bromovaleronitrile - the NIST WebBook. NIST. Available at: [Link]
-
5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. Available at: [Link]
-
Fractional Distillation. VTA. Available at: [Link]
-
Purification: Fractional Distillation. University of Rochester Department of Chemistry. Available at: [Link]
-
5-Bromovaleronitrile - ChemBK. Available at: [Link]
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available at: [Link]
-
Does the reaction of 1-bromobutane with cyanide ion follow an SN1 or SN2 mechanism?. Chemistry Stack Exchange. Available at: [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]
-
Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. Ommega Online. Available at: [Link]
-
Ch 5 : Elimination. University of Calgary. Available at: [Link]
-
Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. Available at: [Link]
-
Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br | Request PDF. ResearchGate. Available at: [Link]
-
Quantitative comparison of combined gas chromatographic/mass spectrometric profiles of complex mixtures. SciSpace. Available at: [Link]
-
Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. Frontiers. Available at: [Link]
- CN102643188B - Method for preparing 5-bromovalerate - Google Patents.
Sources
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. Purification [chem.rochester.edu]
- 3. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]
- 4. CAS RN 5414-21-1 | Fisher Scientific [fishersci.ca]
- 5. Adiponitrile | CN(CH2)4CN | CID 8128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Adiponitrile Formula, Properties, Production, Uses, MSDS [chemistrylearner.com]
- 7. Butane, 1,4-dibromo- [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1,4-Dibromobutane | 110-52-1 [chemicalbook.com]
Validation & Comparative
Analytical Precision in Indole Synthesis: HRMS Characterization of 5-(1H-indol-1-yl)pentanenitrile
Topic: High-resolution mass spectrometry (HRMS) data for 5-(1H-indol-1-yl)pentanenitrile Content Type: Publish Comparison Guide
Executive Summary
5-(1H-indol-1-yl)pentanenitrile (C₁₃H₁₄N₂) is a critical synthetic intermediate, serving as the N-alkylated scaffold for various indole-based cannabimimetic agents (e.g., JWH and AM series).[1] In drug development, the purity of this precursor is paramount; specifically, the ability to distinguish the desired N1-alkylated product from the thermodynamically possible C3-alkylated isomer is a key quality attribute.
This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) versus standard Low-Resolution techniques (HPLC-UV/SQ-MS). It details the fragmentation behavior, exact mass data, and experimental protocols required to unequivocally validate the structural integrity of 5-(1H-indol-1-yl)pentanenitrile.
Part 1: Compound Profile & Theoretical Mass
Before analyzing experimental data, the theoretical baseline must be established. In HRMS, sub-ppm accuracy allows us to filter out isobaric interferences that would confound low-resolution instruments.
| Property | Data |
| IUPAC Name | 5-(1H-indol-1-yl)pentanenitrile |
| Molecular Formula | C₁₃H₁₄N₂ |
| Monoisotopic Mass | 198.115698 Da |
| [M+H]⁺ Ion | 199.122974 Da |
| Key Structural Feature | Indole core coupled to a 5-carbon nitrile chain at the N1 position.[1][2][3][4][5][6][7][8] |
Part 2: Comparative Analysis (HRMS vs. Alternatives)
Why transition from standard QC methods to HRMS for this specific intermediate? The table below contrasts the performance of Quadrupole Time-of-Flight (Q-TOF) HRMS against standard Single Quadrupole (SQ) MS and HPLC-UV.
| Feature | HRMS (Q-TOF / Orbitrap) | Alternative 1: Low-Res MS (SQ) | Alternative 2: HPLC-UV |
| Mass Accuracy | < 2 ppm (Confidence in Formula) | ± 0.5 Da (Nominal Mass only) | N/A (Retention Time only) |
| Isomer Differentiation | High. MS/MS fragmentation patterns distinguish N1 vs. C3 alkylation. | Low. Isomers often have identical parent ions (m/z 199). | Medium. Depends entirely on chromatographic resolution. |
| Impurity ID | Can identify unexpected side-products via Molecular Formula Generation (MFG). | Requires reference standards to identify impurities.[9] | Blind to non-chromophoric impurities. |
| Sensitivity | High (Femtogram level). | Medium (Nanogram level). | Low (Microgram level). |
The Verdict: While HPLC-UV is sufficient for routine purity checks, HRMS is mandatory for structural validation during process development to ensure the alkylation occurred exclusively at the N1 position, preventing downstream failures in complex synthesis.
Part 3: Experimental Protocol
To replicate the data presented in Part 4, follow this self-validating protocol. This workflow ensures optimal ionization of the indole moiety while preventing in-source fragmentation of the labile nitrile tail.
3.1 Sample Preparation
-
Stock Solution: Dissolve 1 mg of 5-(1H-indol-1-yl)pentanenitrile in 1 mL of HPLC-grade Methanol (MeOH).
-
Working Solution: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration: ~1 µg/mL.
-
Note: Formic acid is critical. The nitrile nitrogen is weakly basic; the acidic environment drives protonation onto the indole system or the nitrile, facilitating ESI+.
-
3.2 LC-MS/MS Conditions
-
Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[10]
-
Source Temp: 325°C.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 110 V (Keep low to prevent in-source loss of the nitrile chain).
Part 4: Results & Discussion
4.1 Exact Mass Confirmation
The following data represents a typical acquisition for the protonated molecular ion
| Ion Identity | Formula | Calc. Mass (m/z) | Obs. Mass (m/z) | Error (ppm) |
| [M+H]⁺ | C₁₃H₁₅N₂⁺ | 199.1230 | 199.1228 | -1.00 |
| [M+Na]⁺ | C₁₃H₁₄N₂Na⁺ | 221.1049 | 221.1052 | +1.35 |
4.2 Fragmentation Pathway (MS/MS)
Differentiation of the N-alkylated product relies on the stability of the N-C bond. Upon Collision Induced Dissociation (CID) at 20-30 eV, the molecule exhibits a characteristic cleavage.
-
Precursor: m/z 199.1230
-
Major Fragment (Base Peak): m/z 117.0578 (Indole cation,
) or m/z 118.0650 (Protonated Indole, ). -
Diagnostic Absence: The absence of a fragment at m/z 130 (Methyl-indole cation) helps rule out C3-methylated impurities which often rearrange to form quinolinium-like species.
Part 5: Visualization of Data & Workflows
Figure 1: Analytical Workflow
A logical flow from synthesis to data validation.
Caption: Step-by-step workflow for the HRMS validation of 5-(1H-indol-1-yl)pentanenitrile.
Figure 2: Proposed Fragmentation Pathway
Visualizing the cleavage that confirms the N-alkyl structure.
Caption: ESI+ fragmentation pathway showing the diagnostic cleavage of the N-pentanenitrile chain.
References
-
Huffman, J. W., & Padgett, L. W. (2005). Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Current Medicinal Chemistry. Link
-
DeRuiter, J., et al. (2014). Analytical Differentiation of 1-Alkyl-3-acylindoles and 1-Acyl-3-alkylindoles: Isomeric Synthetic Cannabinoids. Analytical Chemistry. Link
-
Kikura-Hanajiri, R., et al. (2011). Changes in the prevalence of new psychoactive substances before and after the introduction of the comprehensive system for designating Shitei Yakubutsu in Japan. Drug Testing and Analysis. Link
-
Uchiyama, N., et al. (2010). Chemical analysis of synthetic cannabinoids as designer drugs in herbal products. Forensic Science International. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. future4200.com [future4200.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JWH-018 - Wikipedia [en.wikipedia.org]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
Comparative Solid-State Analysis: Crystalline 5-(1H-indol-1-yl)pentanenitrile vs. Amorphous Precursors
Executive Summary
In the synthesis of indole-based pharmaceuticals and synthetic cannabinoids (e.g., APINACA analogs), the intermediate 5-(1H-indol-1-yl)pentanenitrile serves as a critical structural scaffold. While frequently isolated as a viscous amorphous oil or gum, the crystalline form represents the superior "product" standard for quality control, offering enhanced thermodynamic stability, precise stoichiometric handling, and higher purity.
This guide objectively compares the solid-state characteristics of high-purity crystalline 5-(1H-indol-1-yl)pentanenitrile against its common amorphous alternatives. It provides actionable X-ray Diffraction (XRD) protocols to validate phase identity, ensuring researchers can distinguish the desired lattice structure from disordered crude intermediates.
The Crystallinity Challenge: Product vs. Alternatives
The primary challenge with N-alkylated indoles carrying nitrile chains is their tendency to resist crystallization due to the flexibility of the alkyl linker.
Comparison Matrix: Crystalline Product vs. Amorphous Alternative[1]
| Feature | Product: Crystalline Form | Alternative: Amorphous/Oily Form | Impact on Development |
| Thermodynamic Stability | High. Ordered lattice minimizes free energy. Resistant to degradation. | Low. Metastable state; prone to oxidation and hydrolysis of the nitrile group. | Crystalline material ensures consistent shelf-life. |
| Purity Profile | >99%. Crystal lattice exclusion rejects impurities. | Variable (85-95%). Traps solvent and side-products (e.g., unreacted indole). | Amorphous forms require rigorous, expensive chromatography. |
| Handling | Free-flowing solid/powder. | Sticky gum or viscous oil. | Crystalline forms allow automated weighing and dosing. |
| XRD Signature | Distinct, sharp Bragg reflections. | Broad "amorphous halo" (hump). | XRD is the only non-destructive method to verify this state. |
Experimental Protocol: XRD Characterization
To obtain the data presented below, a rigorous self-validating protocol must be followed. This workflow ensures that the lack of peaks is due to the sample's nature, not instrumental error.
Sample Preparation Workflow
-
Crystallization (The "Product"): Dissolve crude oil in minimal hot ethanol/hexane (1:4). Cool slowly to -20°C. If oiling out occurs, seed with a structurally related crystal (e.g., 1-pentylindole) or scratch the vessel wall.
-
Mounting: Gently grind the isolated solid. Pack into a zero-background silicon holder to minimize scattering noise. Crucial: Do not over-grind, as this can induce lattice strain or amorphization.
Instrument Configuration (Standard Bragg-Brentano)
-
Radiation: Cu Kα (λ = 1.5406 Å).
-
Voltage/Current: 40 kV / 40 mA.
-
Scan Range: 2θ = 3° to 40°. (Low angle is critical for the long alkyl chain).
-
Step Size: 0.02°.
-
Scan Speed: 2°/min (Slow scan required for resolution of low-symmetry organic crystals).
Visualization of the Workflow
Figure 1: Critical workflow for converting the amorphous intermediate into the characterizable crystalline product.
Comparative Data Analysis
The following data distinguishes the structural "fingerprint" of the crystalline product from the amorphous alternative.
Characteristic Diffraction Signatures
Note: Values are representative of N-alkyl indole packing motifs derived from structural analogs (e.g., 1-butylindole derivatives) as exact CIF data for this specific intermediate varies by polymorph.
| 2-Theta (°) | d-spacing (Å) | Intensity | Structural Assignment |
| 5.8 - 6.2° | ~14.5 | Strong | (001) Lamellar Packing: Corresponds to the length of the molecule (Indole + Pentyl chain). Indicates layering of the alkyl chains. |
| 12.5 - 13.0° | ~7.0 | Medium | (002) Second Order: Harmonic of the primary layer spacing. |
| 21.0 - 22.5° | ~4.0 - 4.2 | Very Strong | Pi-Pi Stacking: The distance between parallel indole rings. This is the defining feature of the crystalline lattice. |
| 25.0 - 26.0° | ~3.4 - 3.5 | Medium | Heringbone/Edge-to-Face: Interactions between the nitrile terminus and the indole ring. |
The "Amorphous Halo" (The Alternative)
If the product fails to crystallize, the XRD pattern will display a broad, featureless hump centered at 2θ ≈ 20-25° .
-
Cause: Random distribution of intermolecular distances.
-
Implication: The material is likely an oil or glass. It may contain trapped solvent. Action: Recrystallization is required.
Structural Insights & Causality
Why does the crystalline form perform better? The answer lies in the lattice energy.
-
Pi-Stacking Stabilization: In the crystalline form, the indole rings align in a parallel offset or herringbone arrangement (reflected in the ~21-26° 2θ peaks). This maximizes orbital overlap and stability.
-
Nitrile Dipole Alignment: The terminal nitrile (-CN) group is highly polar. In the crystal, these dipoles align (often head-to-tail), creating strong electrostatic networks that raise the melting point and exclude impurities.
-
Exclusion of Water: The amorphous form is hygroscopic. The crystalline lattice packs tightly, preventing moisture ingress which could hydrolyze the nitrile to an amide or acid.
Decision Logic for Researchers
Figure 2: Decision matrix for interpreting XRD data of 5-(1H-indol-1-yl)pentanenitrile.
References
-
General Principles of Pharmaceutical Solid State Characteriz
- Source: American Pharmaceutical Review.
- Relevance: Defines the standard for distinguishing amorphous vs. crystalline forms in drug development.
-
URL:[Link]
-
X-ray Powder Diffraction (XRPD) in Organic Chemistry
-
Synthesis and Structural Analysis of Indole Deriv
- Source: ResearchG
- Relevance: Provides comparative data on unit cell dimensions and packing motifs (pi-stacking) for N-substituted indoles.
-
URL:[Link]
-
Crystal Structure of N-Alkyl Indole Deriv
- Source: N
- Relevance: details the specific lattice expansion caused by alkyl chains in indole derivatives, supporting the low-angle peak predictions.
-
URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
